6-Fluoro-2-azaspiro[3.4]octane
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Overview
Description
6-Fluoro-2-azaspiro[34]octane is a chemical compound characterized by a spirocyclic structure, which includes a fluorine atom and an azaspiro moiety
Preparation Methods
The synthesis of 6-Fluoro-2-azaspiro[3.4]octane can be achieved through several routes. One common method involves the annulation of the cyclopentane ring and the four-membered ring. These approaches utilize readily available starting materials and conventional chemical transformations with minimal chromatographic purifications . Industrial production methods may involve scaling up these synthetic routes to produce the compound in larger quantities.
Chemical Reactions Analysis
6-Fluoro-2-azaspiro[3.4]octane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
6-Fluoro-2-azaspiro[3.4]octane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be employed in the study of biological pathways and enzyme interactions.
Industry: The compound may be used in the production of materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 6-Fluoro-2-azaspiro[3.4]octane involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
6-Fluoro-2-azaspiro[3.4]octane can be compared with other spirocyclic compounds such as:
2-Oxa-6-azaspiro[3.4]octane: This compound has similar structural features but includes an oxygen atom in the spirocyclic ring.
2-Fluoro-6-azaspiro[3.4]octane hydrochloride: This is a closely related compound with a hydrochloride salt form, which may have different solubility and stability properties.
The uniqueness of this compound lies in its specific combination of a fluorine atom and an azaspiro moiety, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C7H12FN |
---|---|
Molecular Weight |
129.18 g/mol |
IUPAC Name |
6-fluoro-2-azaspiro[3.4]octane |
InChI |
InChI=1S/C7H12FN/c8-6-1-2-7(3-6)4-9-5-7/h6,9H,1-5H2 |
InChI Key |
JLJQTTVQYSMYCP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC1F)CNC2 |
Origin of Product |
United States |
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